2'-Chloro-6'-methylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Chloro-6’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of biphenyl, characterized by the presence of a chlorine atom at the 2’ position, a methyl group at the 6’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated benzene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Chlorination and Methylation: The biphenyl core is then selectively chlorinated at the 2’ position and methylated at the 6’ position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-6’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Reducing agents (e.g., LiAlH4, NaBH4), oxidizing agents (e.g., KMnO4, H2O2).
Esterification: Alcohols, acid catalysts (e.g., H2SO4, HCl).
Major Products Formed
Substitution Reactions: Substituted biphenyl derivatives.
Oxidation and Reduction: Alcohols, carboxylate salts.
Esterification: Ester derivatives of biphenyl.
Scientific Research Applications
2’-Chloro-6’-methylbiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’-Chloro-6’-methylbiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-methylbiphenyl-3-carboxylic acid
- 2’-Chloro-6’-ethylbiphenyl-3-carboxylic acid
- 2’-Bromo-6’-methylbiphenyl-3-carboxylic acid
Uniqueness
2’-Chloro-6’-methylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the biphenyl core can result in distinct steric and electronic effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-(2-chloro-6-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVLGDWTGENRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681779 |
Source
|
Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-66-8 |
Source
|
Record name | 2'-Chloro-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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